molecular formula C46H69ClN6O8 B12380490 Cy3-PEG7-Azide

Cy3-PEG7-Azide

Cat. No.: B12380490
M. Wt: 869.5 g/mol
InChI Key: WCKSHTMNHGYQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cy3-PEG7-Azide is a fluorescent dye derivative of Cyanine 3, containing seven units of poly(ethylene glycol) and an azide group. This compound is widely used in scientific research due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It is also capable of strain-promoted alkyne-azide cycloaddition with molecules containing dibenzocyclooctyne or bicyclononyne groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cy3-PEG7-Azide typically involves the conjugation of Cyanine 3 with poly(ethylene glycol) and the subsequent introduction of an azide group. The process begins with the preparation of Cyanine 3, followed by the attachment of poly(ethylene glycol) units through a series of chemical reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions: Cy3-PEG7-Azide primarily undergoes cycloaddition reactions, specifically copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-azide cycloaddition. These reactions are highly specific and efficient, making this compound a valuable tool in click chemistry .

Common Reagents and Conditions:

    Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.

    Strain-Promoted Alkyne-Azide Cycloaddition: This reaction does not require a catalyst and can be performed under mild conditions.

Major Products: The major products of these reactions are triazole-linked conjugates, which are stable and can be used for various applications in chemical biology and materials science .

Mechanism of Action

The mechanism of action of Cy3-PEG7-Azide involves its ability to undergo specific cycloaddition reactions with alkyne-containing molecules. The azide group in this compound reacts with the alkyne group to form a stable triazole linkage. This reaction is highly specific and efficient, making it a valuable tool for bioconjugation and molecular labeling .

Comparison with Similar Compounds

Uniqueness: Cy3-PEG7-Azide is unique due to its combination of a long poly(ethylene glycol) chain and an azide group, which provides enhanced solubility and reactivity. This makes it particularly useful for applications requiring high specificity and efficiency in bioconjugation and molecular labeling .

Properties

Molecular Formula

C46H69ClN6O8

Molecular Weight

869.5 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;chloride

InChI

InChI=1S/C46H68N6O8.ClH/c1-45(2)38-14-8-10-16-40(38)51(5)42(45)18-13-19-43-46(3,4)39-15-9-11-17-41(39)52(43)23-12-6-7-20-44(53)48-21-24-54-26-28-56-30-32-58-34-36-60-37-35-59-33-31-57-29-27-55-25-22-49-50-47;/h8-11,13-19H,6-7,12,20-37H2,1-5H3;1H

InChI Key

WCKSHTMNHGYQQR-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-]

Origin of Product

United States

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